molecular formula C8H8O3 B1345575 2,3-Dihydro-1,4-benzodioxin-2-ol CAS No. 5770-59-2

2,3-Dihydro-1,4-benzodioxin-2-ol

Cat. No.: B1345575
CAS No.: 5770-59-2
M. Wt: 152.15 g/mol
InChI Key: XPLAHBQULJNNLX-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,4-benzodioxin-2-ol is an organic compound with the molecular formula C8H8O3 It is a derivative of 1,4-benzodioxin, featuring a hydroxyl group at the second position

Biochemical Analysis

Biochemical Properties

2,3-Dihydro-1,4-benzodioxin-2-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes, which are mediators of inflammation. By inhibiting 5-lipoxygenase, this compound can potentially reduce inflammation and be useful in treating inflammatory diseases such as asthma and arthritis . Additionally, this compound has been studied for its interactions with other enzymes and proteins involved in the central nervous system and cardiovascular diseases .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, its role in inhibiting 5-lipoxygenase can lead to reduced production of leukotrienes, thereby modulating inflammatory responses in cells . This compound also has potential effects on the central nervous system, where it may interact with neurotransmitter receptors and influence neuronal signaling .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. By binding to the active site of 5-lipoxygenase, it inhibits the enzyme’s activity, leading to a decrease in leukotriene production . This inhibition can result in anti-inflammatory effects. Additionally, this compound may interact with other enzymes and receptors, influencing their activity and modulating various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are important factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit anti-inflammatory and neuroprotective effects . At higher doses, it may cause toxic or adverse effects, including potential hepatotoxicity and neurotoxicity . Threshold effects have been noted, where the beneficial effects are observed within a specific dosage range, beyond which adverse effects may occur .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as 5-lipoxygenase, influencing the biosynthesis of leukotrienes . Additionally, this compound may affect other metabolic pathways related to neurotransmitter synthesis and degradation . The presence of this compound can alter metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, it may interact with binding proteins that facilitate its localization to specific cellular compartments . The distribution of this compound within tissues can influence its therapeutic effects and potential toxicity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can influence its interactions with enzymes and receptors, thereby modulating its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1,4-benzodioxin-2-ol typically involves the cyclization of catechol derivatives with ethylene glycol or its derivatives. One common method includes the reaction of catechol with ethylene oxide in the presence of a base, such as potassium carbonate, to form the desired benzodioxin ring . Another approach involves the use of ethylene chlorohydrin under acidic conditions to achieve cyclization .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts, such as palladium on carbon, can enhance the efficiency of the reaction . Additionally, optimizing reaction parameters like temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1,4-benzodioxin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzodioxins, ketones, and alcohol derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-1,4-benzodioxin-2-ol is unique due to the presence of the hydroxyl group, which enhances its reactivity and potential for forming hydrogen bonds. This makes it a valuable intermediate in organic synthesis and a useful compound in medicinal chemistry .

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-4,8-9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLAHBQULJNNLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50973295
Record name 2,3-Dihydro-1,4-benzodioxin-2-ol
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Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5770-59-2
Record name 2,3-Dihydro-1,4-benzodioxin-2-ol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-1,4-benzodioxin-2-ol
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Record name 2,3-Dihydro-1,4-benzodioxin-2-ol
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Record name 2,3-dihydro-1,4-benzodioxin-2-ol
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Synthesis routes and methods I

Procedure details

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CC(C)C[Al+]CC(C)C
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Synthesis routes and methods II

Procedure details

The mixture is warmed at room temperature, then heated to reflux for 2 hours. The organic phase is washed with water, 5% aqueous sodium hydroxyde and then with water. After drying on Na2SO4, the solvent is evaporated to dryness under vacuum and the crude material is crytallized from cyclohexane--Et2O to give 1,4-benzodioxan-2-one (10 g) m.p. 52°-54° C. A molar solution of DIBAH in toluene (73 ml) is added dropwise to a stirred solution of 1,4-benzodioxan-2-one (8.9 g) in dry toluene (100 ml), cooled at -70° C. during 40 minutes. Stirring at this temperature is continued for 15 minutes, then the excess reagent is destroyed by adding 2N-isopropanol in toluene (75 ml), under stirring, at -70°+-60° C. The mixture is warmed at room temperature and treated with 30% NaH2PO4 aqueous solution (6 ml) and 25 g of anhydrous Na2SO4, for 4 hours, under stirring. The inorganic material is filtered out and the eluate is evaporated to dryness to give 8.2 g of 2-hydroxy-1,4-benzodioxan. A stirred solution of this δ-lactol (7.8 g) in ethanol (30 ml) is treated with a solution of cysteamine hydrochloride (7.36 g) and potassium acetate (6.5 g) in water (12 ml). Stirring is continued for 45 minutes, then a crystalline precipitate of 2-[(o-hydroxyphenoxy)methyl]thiazolidine(8.1 g) is obtained. M.p. 76°-78° C.
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8.9 g
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73 mL
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is unique about the photochemical reactions of o-chloranil with certain aldehydes?

A1: Research has shown that o-chloranil reacts with specific aldehydes like iso-butyraldehyde and 2-ethylbutyraldehyde under photochemical conditions to yield a novel type of photo-adduct. [] These adducts have been identified as 3,3-dialkyl-5,6,7,8-tetrachloro-2,3-dihydro-1,4-benzodioxin-2-ol derivatives. [] This finding suggests a unique reaction pathway dependent on the specific aldehyde structure.

Q2: What analytical techniques were used to elucidate the structure of the novel photo-adducts in the o-chloranil and aldehyde reactions?

A2: Researchers employed a combination of spectroscopic and analytical techniques to confirm the structure of the novel photo-adducts formed in the reaction between o-chloranil and specific aldehydes. These techniques included infrared spectroscopy (IR), proton magnetic resonance spectroscopy (PMR), mass spectrometry, and elemental analysis. [] The data obtained from these methods collectively confirmed the formation of 3,3-dialkyl-5,6,7,8-tetrachloro-2,3-dihydro-1,4-benzodioxin-2-ol derivatives. []

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